
tBuBrettPhos CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: tBuBrettPhos

Cat. No.: B580627 Get Quote

An In-depth Technical Guide to tBuBrettPhos for Researchers

This guide provides a comprehensive overview of tBuBrettPhos, a highly effective biaryl

phosphine ligand crucial in modern synthetic chemistry. Developed for researchers, scientists,

and professionals in drug development, this document details the ligand's identifiers,

physicochemical properties, synthesis, and applications in palladium-catalyzed cross-coupling

reactions.

Core Identifiers and Properties
tBuBrettPhos and its commonly used palladium precatalyst, tBuBrettPhos Pd G3, are

foundational tools in contemporary organic synthesis. Their identifiers and key properties are

summarized below.

tBuBrettPhos Ligand
tBuBrettPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the

Buchwald group.[1] Its structure is engineered to enhance the efficiency and scope of

palladium-catalyzed cross-coupling reactions.[2]
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Identifier Value

CAS Number 1160861-53-9

IUPAC Name
ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-

yl)phenyl]phenyl]phosphane[3]

Molecular Formula C₃₁H₄₉O₂P

Molecular Weight 484.69 g/mol

Synonyms
2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropyl-

3,6-dimethoxy-1,1′-biphenyl, t-Bu Brett Phos

Physical Form White crystalline solid[1]

Melting Point 166-170 °C[1]

InChI Key REWLCYPYZCHYSS-UHFFFAOYSA-N[1]

Topological Polar Surface Area 18.5 Å²[3]

tBuBrettPhos Pd G3 Precatalyst
tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst. This air- and moisture-stable

complex provides a reliable and efficient source of the active Pd(0) catalyst, offering

advantages such as lower catalyst loadings and shorter reaction times.
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Identifier Value

CAS Number 1536473-72-9

Full Chemical Name

[(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-

triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-

biphenyl)]palladium(II) methanesulfonate[4]

Molecular Formula C₄₄H₆₂NO₅PPdS

Molecular Weight 854.43 g/mol

Physical Form Solid

Melting Point 119-131 °C

InChI Key GAQPAUHHECNHNS-UHFFFAOYSA-M

Topological Polar Surface Area 107 Å²

Synthesis of tBuBrettPhos
The synthesis of tBuBrettPhos typically involves a Grignard-based coupling method. While

specific protocols are proprietary or found in patent literature, the following represents a

generalized experimental procedure based on published methods for similar biaryl phosphine

ligands.

Representative Experimental Protocol: Synthesis of
tBuBrettPhos
Objective: To synthesize 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-

biphenyl.

Materials:

Magnesium turnings

2,4,6-Triisopropylbromobenzene

1,2-Dibromoethane (for Grignard initiation)
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Anhydrous Tetrahydrofuran (THF)

2-Bromo-3,6-dimethoxy-1,1'-biphenyl (or a suitable precursor)

Anhydrous Copper(I) chloride (CuCl)

Di-tert-butylchlorophosphine (ClP(t-Bu)₂)

Ammonium hydroxide solution (30%)

Ethyl acetate (EtOAc)

Brine

Magnesium sulfate (MgSO₄)

Methanol (MeOH)

Procedure:

Grignard Reagent Formation: An oven-dried, three-necked round-bottom flask equipped with

a magnetic stir bar, reflux condenser, and argon inlet is charged with magnesium turnings.

Anhydrous THF is added, followed by 2,4,6-triisopropylbromobenzene. The mixture is heated

to reflux, and a few drops of 1,2-dibromoethane are added to initiate the Grignard reaction.

The mixture is maintained at reflux for 1-2 hours to ensure complete formation of the

Grignard reagent, then cooled to room temperature.

Coupling Reaction: In a separate oven-dried Schlenk flask under argon, the biphenyl

precursor is dissolved in anhydrous THF and cooled to -78 °C. The previously prepared

Grignard reagent is transferred to this flask via cannula. The reaction is stirred for 1 hour at

-78 °C and then allowed to slowly warm to room temperature over 3 hours.[2]

Phosphination: Anhydrous CuCl is added to the reaction mixture in one portion, followed by

the dropwise addition of di-tert-butylchlorophosphine via syringe.[2] The flask is sealed and

the mixture is heated to 75 °C and stirred for 48 hours.[2]

Workup and Purification: The reaction is cooled to room temperature and quenched by the

addition of 30% aqueous ammonium hydroxide.[2] The mixture is extracted with ethyl
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acetate. The combined organic layers are washed sequentially with aqueous ammonium

hydroxide and brine, then dried over anhydrous MgSO₄.[2] The solvent is removed under

reduced pressure.

Crystallization: The crude product is dissolved in a minimal amount of hot methanol and

crystallized at -25 °C to yield tBuBrettPhos as white crystals.[2]

Applications in Catalysis
tBuBrettPhos is a premier ligand for various palladium-catalyzed cross-coupling reactions,

which are indispensable for forming carbon-carbon and carbon-heteroatom bonds. Its bulky

and electron-donating nature facilitates challenging transformations involving sterically

hindered substrates and unreactive aryl chlorides.[5]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. Catalytic systems

based on tBuBrettPhos are highly effective for coupling a wide range of amines and amides

with aryl halides and sulfonates.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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